1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a halogenated cyclopropane derivative with a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: Starting with 2,2-dimethylcyclopropane-1-carboxylic acid, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Substitution Reactions: Using a suitable precursor, such as 2,2-dimethylcyclopropane-1-carboxylic acid chloride, and reacting it with bromide ions (Br-) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various types of reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Primary alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and its ability to undergo various chemical transformations make it a versatile tool in research and industry.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a carboxylic acid group on a cyclopropane ring. Similar compounds include:
1-Bromo-2-methylcyclopropane-1-carboxylic acid: Similar structure but with only one methyl group.
1-Bromo-3,3-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a different arrangement of methyl groups.
1-Bromo-2,2-dimethylcyclopentane-1-carboxylic acid: Similar functional groups but with a larger ring structure.
Properties
Molecular Formula |
C6H9BrO2 |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
InChI Key |
QWWABPIBQUPWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C(=O)O)Br)C |
Origin of Product |
United States |
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